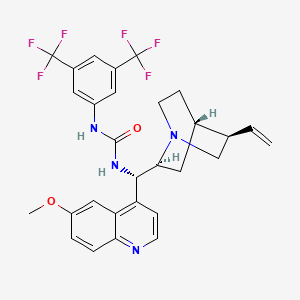

9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) is a synthetic compound that combines the structural features of quinine and a urea derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of trifluoromethyl groups enhances its chemical stability and biological activity.

Wirkmechanismus

Target of Action

The compound 9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) primarily targets the proteasome . The proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds. This process is crucial for maintaining cellular homeostasis.

Mode of Action

9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) interacts with its targets through hydrogen bonding . It acts as a phase-transfer catalyst capable of activating CsF for the asymmetric nucleophilic fluorination of sulfoniums . This interaction leads to changes in the proteasome’s activity, affecting the degradation of proteins within the cell.

Biochemical Pathways

The compound’s interaction with the proteasome affects various biochemical pathways. By altering protein degradation, 9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) can influence numerous cellular processes, including cell cycle progression, apoptosis, and signal transduction .

Result of Action

The molecular and cellular effects of 9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine)'s action depend on the specific proteins being degraded by the proteasome. By influencing protein degradation, the compound can affect a wide range of cellular functions and processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) typically involves the following steps:

Preparation of 3,5-Bis(trifluoromethyl)phenyl isocyanate: This intermediate is synthesized by reacting 3,5-bis(trifluoromethyl)aniline with phosgene in the presence of a base such as triethylamine.

Coupling with epi-quinine: The isocyanate is then reacted with epi-quinine in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of quinone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

Wissenschaftliche Forschungsanwendungen

9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an antimalarial agent due to the quinine moiety.

Materials Science: The compound’s stability and unique properties make it useful in the development of advanced materials.

Biological Studies: It is used in research to understand its interactions with biological targets and its potential therapeutic effects[][3].

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinine: A natural compound used as an antimalarial agent.

3,5-Bis(trifluoromethyl)phenyl isocyanate: An intermediate used in the synthesis of various urea derivatives.

N-(3,5-Bis(trifluoromethyl)phenyl)urea: A related compound with similar structural features.

Uniqueness

9-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) is unique due to its combination of the quinine moiety and the trifluoromethyl-substituted urea group. This combination enhances its chemical stability, biological activity, and potential therapeutic applications .

Biologische Aktivität

The compound 9-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) represents a novel derivative of quinine, incorporating a trifluoromethyl-substituted phenyl group. This modification aims to enhance the biological activity of quinine, which is traditionally known for its antimalarial properties. The following sections detail the biological activities, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C₄₁H₂₈F₁₂N₄O₂

- Molecular Weight : 836.67 g/mol

- CAS Number : 2227157-06-2

Biological Activity Overview

The biological activity of 9-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) has been investigated in various contexts, including its potential as an anticancer agent and its effects on enzymatic pathways.

Anticancer Activity

Recent studies have indicated that derivatives of quinine with trifluoromethyl substitutions exhibit significant anticancer properties. For instance, compounds similar to 9-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) have demonstrated:

- Inhibition of Tumor Growth : In vitro assays showed that these compounds can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Apoptosis induction | |

| PC-3 (prostate cancer) | 15.0 | Cell cycle arrest |

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes that are crucial in metabolic pathways:

- Sphingomyelin Synthase Inhibition : The compound has shown promise in inhibiting sphingomyelin synthase (EC 2.7.8.27), a key enzyme in sphingolipid metabolism associated with cancer progression and cell signaling pathways .

Case Studies

- In Vitro Studies on Cancer Cell Lines :

- A study published in MDPI evaluated the effects of various quinine derivatives on different cancer cell lines. The results indicated that 9-(3-(3,5-bis(trifluoromethyl)phenyl)ureido)-(epi-quinine) significantly reduced cell viability in a dose-dependent manner.

- Biocatalytic Applications :

Eigenschaften

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F6N4O2/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(41-2)14-23(22)24)38-27(40)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,40)/t16-,17-,25-,26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGLQHRHYJCQTQI-FRSFCCSCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=O)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F6N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

578.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.